molecular formula C62H111N11O13 B1239086 [(40-OH)MeLeu]4-Cyclosporin A

[(40-OH)MeLeu]4-Cyclosporin A

Cat. No.: B1239086
M. Wt: 1218.6 g/mol
InChI Key: DFZMWWCBMPCKFD-DTLHCQOUSA-N
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Description

[(40-OH)MeLeu]4-Cyclosporin A is a derivative of cyclosporin A, a cyclic undecapeptide known for its immunosuppressive properties. This compound is synthesized by modifying the cyclosporin A molecule to include hydroxylated methyl leucine residues. This compound has shown promising biological activities, including anti-HIV and anti-HCV properties, while avoiding the immunosuppressive effects of cyclosporin A .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: [(40-OH)MeLeu]4-Cyclosporin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups introduced during synthesis can participate in further chemical modifications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like cytochrome P450 enzymes, reducing agents, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of additional hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the molecule .

Scientific Research Applications

[(40-OH)MeLeu]4-Cyclosporin A has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of hydroxylation on peptide structure and activity. In biology and medicine, it has shown potential as an anti-HIV and anti-HCV agent, as well as a stimulant for hair growth . Additionally, it is being investigated for its potential use in treating various diseases without the immunosuppressive effects of cyclosporin A .

Properties

Molecular Formula

C62H111N11O13

Molecular Weight

1218.6 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-24-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H111N11O13/c1-25-27-28-39(13)51(75)50-55(79)65-42(26-2)57(81)67(18)33-47(74)68(19)46(32-62(16,17)86)54(78)66-48(37(9)10)60(84)69(20)43(29-34(3)4)53(77)63-40(14)52(76)64-41(15)56(80)70(21)44(30-35(5)6)58(82)71(22)45(31-36(7)8)59(83)72(23)49(38(11)12)61(85)73(50)24/h25,27,34-46,48-51,75,86H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50?,51-/m1/s1

InChI Key

DFZMWWCBMPCKFD-DTLHCQOUSA-N

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)C

Synonyms

((4'-OH)MeLeu)4-CsA
4-(4'-OH)MeLeu-CsA
cyclosporin A, 4-(4'-hydroxy)methyleucyl-
cyclosporin A, 4-(4'-OH)MeLeu-

Origin of Product

United States

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